molecular formula C22H31B2NO6 B8129652 methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Cat. No.: B8129652
M. Wt: 427.1 g/mol
InChI Key: YZVXBOPHSSQBGG-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a complex organic compound that features a unique structure combining an indole core with boronate ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically involves the formation of the indole core followed by the introduction of boronate ester groups. One common method involves the reaction of 2,6-dibromoindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the boronate esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified indole derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate has diverse applications across several scientific domains:

Organic Chemistry

  • Building Block for Synthesis : This compound is extensively used as a building block in organic synthesis, particularly in forming complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. The boronate ester groups can participate in these reactions to create carbon-carbon bonds .

Medicinal Chemistry

  • Potential Therapeutic Properties : Research indicates that this compound may exhibit anticancer and antimicrobial activities. Investigations into its bioactive properties are ongoing to assess its efficacy in drug discovery and development .

Material Science

  • Organic Semiconductors : The compound's unique structure makes it suitable for developing advanced materials like organic semiconductors and polymers. Its ability to form stable structures can enhance the performance of electronic devices .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound for further drug development.

Case Study 2: Organic Synthesis

In a synthetic chemistry context, researchers utilized this compound in a series of cross-coupling reactions. The results demonstrated high yields and selectivity in forming biaryl compounds, showcasing its utility as a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the indole core can interact with biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is unique due to its combination of an indole core with boronate ester groups, providing a versatile platform for various chemical transformations and applications in multiple fields.

Biological Activity

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, chemical properties, biological evaluations, and therapeutic potentials based on diverse scientific sources.

Chemical Structure and Synthesis

The compound features an indole core combined with boronate ester groups. The typical synthesis involves the reaction of 2,6-dibromoindole with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used, and the reaction requires heating to facilitate the formation of the desired boronate esters.

PropertyDescription
IUPAC NameMethyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
Molecular FormulaC22H31B2NO6
CAS Number2377607-22-0

This compound interacts with various biological targets through its boronate ester groups, which can form reversible covalent bonds with diols and other nucleophiles. The indole core is known to influence numerous cellular pathways by interacting with specific receptors and enzymes .

Anticancer Properties

Research has indicated that compounds with indole structures can exhibit anticancer activities. For example, studies have shown that derivatives of indole can inhibit specific kinases involved in cancer progression. This compound is being explored for its potential as a selective inhibitor in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • PI3K Inhibition : Compounds related to this compound have shown promising results in inhibiting PI3K isoforms involved in cancer signaling pathways. For instance, one study reported IC50 values in the low micromolar range for related indole compounds against PI3Kδ .

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains; however, detailed evaluations are still required to establish its efficacy and mechanism .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related indole derivatives:

  • Study on PI3K Inhibitors : A library of indole-based compounds was tested for PI3K inhibition. The findings indicated that certain modifications to the indole structure enhanced selectivity and potency against PI3Kδ compared to other isoforms .
    CompoundIC50 (μM)Selectivity Ratio (α/δ)
    Compound A0.479.9
    Compound B3.5611
  • Antimicrobial Evaluation : Research into the antimicrobial activity of indole derivatives highlighted the potential of these compounds in treating infections caused by resistant bacteria .

Properties

IUPAC Name

methyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31B2NO6/c1-19(2)20(3,4)29-23(28-19)13-10-15(18(26)27-9)14-12-17(25-16(14)11-13)24-30-21(5,6)22(7,8)31-24/h10-12,25H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVXBOPHSSQBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=C(NC3=C2)B4OC(C(O4)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31B2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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